![molecular formula C16H19NO3 B1387403 Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate CAS No. 1169975-44-3](/img/structure/B1387403.png)
Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate
Overview
Description
Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate is a derivative of oxazole . Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The five-membered aromatic ring of oxazole has atoms of nitrogen and oxygen . Through diverse non-covalent bonds, these rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .
Synthesis Analysis
The synthesis of oxazole derivatives involves various weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond . These interactions make the derivatives exhibit potential application in agricultural, biotechnology, medicinal, chemical, and material sciences .Molecular Structure Analysis
Oxazole contains two unsaturation in a five-membered ring including a carbon atom that supports a nitrogen atom at position 3 and an oxygen atom at position 1, respectively .Chemical Reactions Analysis
The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond . Hence, the derivatives exhibit potential application in various fields .Mechanism of Action
Target of Action
Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate is a derivative of oxazole, a heterocyclic compound . Oxazole derivatives have been found to interact with a wide range of biological targets, including antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity , and antioxidant targets
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes caused by Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate would depend on its specific targets.
Biochemical Pathways
Given the wide range of biological activities associated with oxazole derivatives , it is likely that this compound could affect multiple pathways, depending on its specific targets.
Result of Action
Given the wide range of biological activities associated with oxazole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.
Future Directions
Oxazole and its derivatives have been intermittently satisfied as a functional lead molecule in modern medicinal chemistry . Prominently, enormous oxazole candidates or drugs are developed for the treatment of disease which increases its developmental values as medicinal agents . This presents a logical attempt toward the researches and advancement of chemistry and oxazole derivatives’ biological action . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
properties
IUPAC Name |
ethyl 2-(2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-8-13-14(11-15(18)19-4-2)20-16(17-13)12-9-6-5-7-10-12/h5-7,9-10H,3-4,8,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLJBXHCFOSMGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(OC(=N1)C2=CC=CC=C2)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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